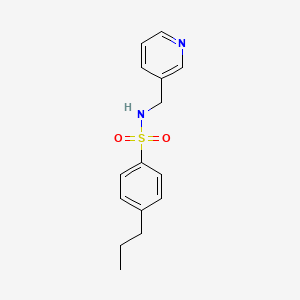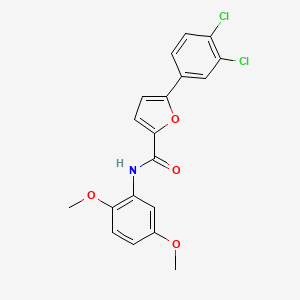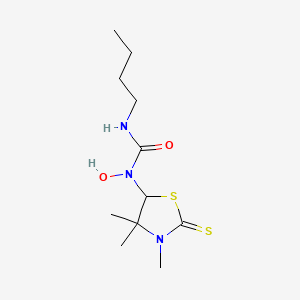![molecular formula C21H26N2O2 B6041346 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine, commonly referred to as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
作用机制
MPEP is a selective antagonist of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. MPEP binds to the allosteric site of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which prevents the receptor from being activated by its endogenous ligands, such as glutamate. This results in a decrease in the downstream signaling pathways that are involved in the pathophysiology of the disorders mentioned above.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models. In the brain, MPEP reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine. MPEP also reduces the activation of various intracellular signaling pathways, such as the ERK and AKT pathways, which are involved in the pathophysiology of various neurological and psychiatric disorders. In addition, MPEP has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a highly selective antagonist of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which allows for the specific manipulation of this receptor in animal models. MPEP also has a long half-life in the brain, which allows for sustained antagonism of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor. However, MPEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, MPEP has some off-target effects, such as the inhibition of the adenosine A1 receptor, which can complicate the interpretation of experimental results.
未来方向
For MPEP research include the development of more potent and selective 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine antagonists, the investigation of the effects of chronic MPEP administration, and the exploration of the potential for MPEP to be used in combination with other drugs for the treatment of various disorders.
合成方法
MPEP can be synthesized using various methods, including the reaction of 2-methylpyridine with 3-(2-bromoethyl)-1-(3-methoxyphenyl)piperidine, followed by carbonylation with phosgene. Another method involves the reaction of 2-methylpyridine with 3-(2-chloroethyl)-1-(3-methoxyphenyl)piperidine, followed by carbonylation with cyanogen bromide. Both methods have been reported to yield MPEP with high purity and yield.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In animal models, MPEP has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior. MPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-11-19(14-22-16)21(24)23-12-4-6-18(15-23)10-9-17-5-3-7-20(13-17)25-2/h3,5,7-8,11,13-14,18H,4,6,9-10,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMGPMLCOCQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6041266.png)

![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)

![1'-acetyl-3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,4'-bipiperidine](/img/structure/B6041283.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)

![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)

![(3-(2-fluorobenzyl)-1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6041330.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6041339.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)
